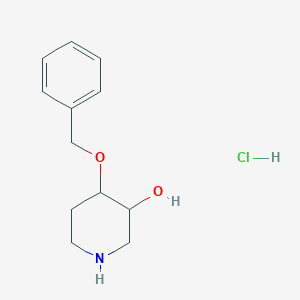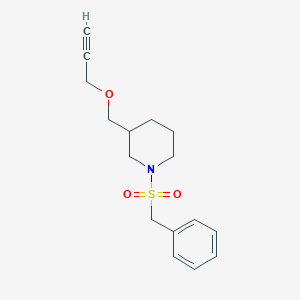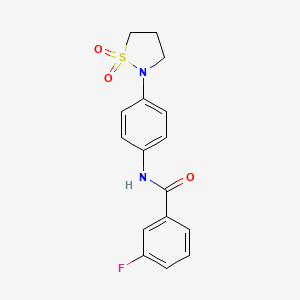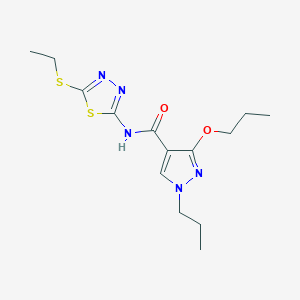![molecular formula C9H8O5 B2799802 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate CAS No. 362609-92-5](/img/structure/B2799802.png)
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.158. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydration and Electrochemical Behavior
Hydration plays a crucial role in the electrochemical behavior of carbonyl compounds, including 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate. The polarographic reduction and oxidation of such compounds are governed by their hydration and acid-base equilibria. Studies have shown that both aliphatic and aromatic aldehydes, similar to the compound , undergo reduction in their free carbonyl form and oxidation as geminal diol anions, highlighting the importance of hydration in their electrochemical properties (Zuman, 1977).
Catalytic Applications in Glycerol Conversion
Research has also explored the catalytic conversion of glycerol, a renewable material, with benzaldehyde and similar compounds to produce cyclic acetals, including [1,3]dioxan-5-ols, under the influence of various solid acids as catalysts. This conversion process, which involves compounds structurally related to this compound, is significant for generating novel platform chemicals and precursors for 1,3-propanediol derivatives, indicating potential applications in sustainable chemistry and materials science (Deutsch, Martin, & Lieske, 2007).
Inhibition of Carboxypeptidase A
Another aspect of scientific research on similar compounds involves their role as inhibitors. DL-2-Benzyl-3-formylpropanoic acid, a compound with structural similarities, has been identified as a competitive inhibitor of carboxypeptidase A. This suggests that derivatives of this compound could potentially serve as biochemical tools or therapeutic agents by inhibiting specific enzyme activities (Galardy & Kortylewicz, 1984).
Antimicrobial Activity of Derivatives
Derivatives of benzo[d][1,3]dioxole, such as those synthesized from 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes, have shown notable in vitro antimicrobial activity. This indicates that compounds related to this compound could be potential candidates for developing new antimicrobial agents, emphasizing the relevance of chemical modifications on biological activity (Umesha & Basavaraju, 2014).
Catalysis and Synthesis
The compound and its derivatives have potential applications in catalysis and synthesis. For example, the encapsulation of molybdenum(VI) complexes with related ligands in zeolites has been demonstrated as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the compound's utility in developing sustainable catalytic processes (Ghorbanloo & Alamooti, 2017).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-oxoacetaldehyde;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4.H2O/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-4H,5H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETZLJWJCYEROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2799720.png)

![4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B2799724.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799725.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2799729.png)
![2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2799730.png)

![2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2799736.png)

![5-(furan-2-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2799739.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2799740.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide](/img/structure/B2799742.png)
